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Compound of Interest

Compound Name: GLPG2737

Cat. No.: B12384668 Get Quote

Welcome to the technical support center for GLPG2737. This resource is designed for

researchers, scientists, and drug development professionals to provide troubleshooting

guidance and address frequently asked questions (FAQs) regarding the translation of in vitro

data for GLPG2737 to in vivo models.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their

experiments with GLPG2737, covering both its application as a Cystic Fibrosis

Transmembrane Conductance Regulator (CFTR) corrector in Cystic Fibrosis (CF) and as a

CFTR inhibitor in Autosomal Dominant Polycystic Kidney Disease (ADPKD).

Topic 1: Discrepancies in Efficacy Between In Vitro and
In Vivo Models for ADPKD
Question: We observed potent inhibition of cyst formation with GLPG2737 in our 3D cell culture

models of ADPKD, but the in vivo efficacy in our mouse model is less than anticipated. What

could be the reason for this discrepancy?

Answer: This is a critical challenge in the translation of GLPG2737 data. While preclinical

studies have demonstrated the therapeutic potential of CFTR inhibition, the MANGROVE

clinical trial in ADPKD patients was terminated due to a lack of efficacy at the dose tested (150
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mg daily)[1][2]. Several factors could contribute to this disparity between in vitro and in vivo

results:

Pharmacokinetics and Drug Exposure: The in vitro potency of GLPG2737 in inhibiting cyst

growth is in the low micromolar range[3][4]. Achieving and maintaining these concentrations

at the target tissue (kidney cysts) in vivo is a significant hurdle. It is crucial to perform

pharmacokinetic studies in your animal model to ensure that the plasma and tissue

concentrations of GLPG2737 are within the therapeutic window established from in vitro

experiments.

Metabolism: GLPG2737 is metabolized in vivo. The presence of metabolites with different

activity profiles could influence the overall efficacy. Characterizing the metabolite profile in

your animal model and assessing their activity on CFTR is recommended.

Animal Model Selection: The pathophysiology of ADPKD is complex and may not be fully

recapitulated in the chosen animal model. The specific genetic background of the model and

the disease progression rate can influence the therapeutic response.

Off-target Effects: While GLPG2737 is reported to be selective for CFTR, in vivo off-target

effects at higher concentrations could confound the interpretation of results[5].

Troubleshooting Steps:

Verify Drug Exposure: Conduct pharmacokinetic analysis in your animal model to measure

plasma and kidney tissue concentrations of GLPG2737. Compare these concentrations to

the in vitro IC50 values.

Assess Target Engagement: If possible, develop an assay to measure CFTR inhibition in the

kidney tissue of treated animals to confirm that GLPG2737 is reaching its target and exerting

its intended pharmacological effect.

Evaluate Different Dosing Regimens: Explore alternative dosing schedules (e.g., more

frequent administration) to optimize drug exposure at the target site.

Consider a Different Animal Model: If the current model does not show a translatable

phenotype, consider using a different, well-characterized ADPKD model.
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Topic 2: Unexpected Pharmacokinetics in Clinical Trials
for Cystic Fibrosis
Question: In our preclinical CF studies, GLPG2737 showed a predictable pharmacokinetic

profile. However, we are aware of clinical trials where its exposure was lower than expected.

Why did this happen and how can we anticipate this in our non-clinical work?

Answer: This is a key challenge observed in the clinical development of GLPG2737 for CF. The

PELICAN phase 2a study, which evaluated GLPG2737 as an add-on to lumacaftor/ivacaftor,

reported lower exposures of GLPG2737 and its active metabolite than would be expected if

administered alone[6].

Drug-Drug Interactions: The primary reason for this observation is a drug-drug interaction.

Lumacaftor is a known inducer of the cytochrome P450 enzyme CYP3A4[6]. GLPG2737 is

likely a substrate of CYP3A4, and its co-administration with an inducer like lumacaftor leads

to increased metabolism and lower plasma concentrations.

Troubleshooting and Prophylactic Steps:

In Vitro Metabolism Studies: Conduct in vitro metabolism studies using human liver

microsomes and recombinant CYP enzymes to identify the specific P450 isoforms

responsible for GLPG2737 metabolism.

CYP Induction/Inhibition Assays: Perform in vitro assays to determine if GLPG2737 is an

inducer or inhibitor of major CYP enzymes. This will help predict its potential to affect the

metabolism of co-administered drugs.

Preclinical Drug-Drug Interaction Studies: If your in vivo model allows, co-administer

GLPG2737 with a known CYP3A4 inducer to assess the impact on its pharmacokinetics.

Careful Clinical Trial Design: In a clinical setting, this necessitates careful consideration of

the existing therapeutic regimen of patients and the potential for drug-drug interactions.

Pharmacokinetic profiling in the presence of co-administered drugs is essential.

Topic 3: Limited Additive Benefit in Triple Combination
Therapy for Cystic Fibrosis
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Question: Our in vitro data suggested a strong synergistic or additive effect of GLPG2737 with

other CFTR modulators. However, the FALCON clinical trial reported limited additional benefit

from the triple combination. What could explain this in vitro to clinical disconnect?

Answer: The FALCON trial, which assessed GLPG2737 in combination with the C1 corrector

GLPG2222 and the potentiator GLPG2451, did not show an additional enhancement of CFTR

activity with the triple combination compared to the dual combination[7]. This highlights a

significant challenge in translating the promising in vitro additivity to clinical benefit.

Pharmacological Issues: The limited benefit in the FALCON trial was attributed to "certain

pharmacological issues" with the combination molecules[5]. While the specifics are not fully

detailed in the public domain, this could encompass a range of factors including suboptimal

exposure of one or more components in the triple combination, or complex interactions at the

target site that are not fully recapitulated in vitro.

Ceiling Effect: It is possible that the dual combination of a C1 corrector and a potentiator

already achieved a level of CFTR correction and function that was near the maximum

achievable with this class of molecules in the patient population studied. The addition of a C2

corrector may not have provided a significant enough incremental benefit to be detected

clinically.

In Vitro Model Limitations: The cellular models used for in vitro synergy testing, while

valuable, may not fully replicate the complex environment of the airway epithelium in CF

patients, including mucus viscosity, inflammation, and the expression and regulation of other

ion channels.

Experimental Considerations:

Thorough In Vitro Characterization: When evaluating combinations in vitro, it is important to

test a wide range of concentrations of each component to fully understand the nature of the

interaction (additive, synergistic, or antagonistic).

Use of Primary Human Bronchial Epithelial (HBE) Cells: While challenging, conducting

studies in well-differentiated primary HBE cells from CF patients can provide a more

physiologically relevant in vitro model compared to engineered cell lines.
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Consideration of Pharmacokinetics: When designing in vivo combination studies, it is crucial

to understand the pharmacokinetic profiles of all components to ensure that they are all

present at the target site at concentrations that are effective in vitro.

Data Presentation
Table 1: In Vitro Activity of GLPG2737 in ADPKD Models

Assay Type
Cell
Line/Model

Parameter
GLPG2737
IC50

Reference(s)

Chloride Flux

Assay
mIMCD-3 CFTR Inhibition 2.41 µM [3][4]

3D Cyst Growth

Assay

Wild-type

mIMCD-3

Cyst Growth

Inhibition
2.36 µM [3][4]

3D Cyst Growth

Assay

Pkd1 knockout

mIMCD-3

Cyst Growth

Inhibition
2.5 µM [3][4]

Metanephric

Organ Cultures

(MOCs)

N/A
Cyst Area

Reduction
67% at 10 µM [3][4]

Metanephric

Organ Cultures

(MOCs)

N/A
Reduction in

Number of Cysts
46% at 10 µM [3][4]

Human ADPKD

Kidney Cells
N/A

Forskolin-

induced Cyst

Growth

Prevention

40% at 10 µM [3][4]

Table 2: In Vivo Efficacy of GLPG2737 in a Mouse Model
of ADPKD
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Animal Model Treatment Outcome Result Reference(s)

Pkd1RC/RC

mouse model
GLPG2737

Improvement in

Total Kidney

Volume

Yes [3]

Pkd1RC/RC

mouse model
GLPG2737

Improvement in

Blood Urea

Nitrogen (BUN)

Yes [3]

Table 3: In Vitro Activity of GLPG2737 in Cystic Fibrosis
Models

Assay Type
Cell
Line/Model

Combinatio
n

Parameter
GLPG2737
EC50

Reference(s
)

Cell Surface

Expression

(CSE-HRP)

F508del/F508

del HBE cells

With

Potentiator

F508del

CFTR

Correction

497 ± 189 nM

Cell Surface

Expression

(CSE-HRP)

F508del/F508

del HBE cells

With

GLPG2222 +

Potentiator

F508del

CFTR

Correction

18 ± 6 nM

Table 4: Clinical Trial Outcomes for GLPG2737
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Trial Name
(Indication)

Combination Key Outcome Result Reference(s)

PELICAN (CF)

GLPG2737 +

Lumacaftor/Ivaca

ftor

Change in Sweat

Chloride

Significant

decrease vs.

placebo

[6]

PELICAN (CF)

GLPG2737 +

Lumacaftor/Ivaca

ftor

GLPG2737

Exposure

Lower than

expected
[6]

FALCON (CF)

GLPG2737 +

GLPG2222 +

GLPG2451

CFTR Activity
No additional

enhancement
[7]

MANGROVE

(ADPKD)
GLPG2737 Efficacy

Terminated for

lack of efficacy
[1][2]

Experimental Protocols
Protocol 1: Cell Surface Expression (CSE) Horseradish
Peroxidase (HRP) Assay
This protocol is a general guideline for assessing the ability of GLPG2737 to correct the

trafficking defect of F508del-CFTR and increase its expression at the cell surface.

Materials:

U2OS or Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR with an

extracellular HRP tag.

Cell culture medium (e.g., DMEM) with 10% FBS and appropriate selection antibiotics.

GLPG2737 and other test compounds.

Assay buffer (e.g., PBS with 1 mM CaCl2 and 0.5 mM MgCl2).

HRP substrate (e.g., TMB).
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Stop solution (e.g., 1 M H2SO4).

96-well cell culture plates.

Plate reader.

Methodology:

Cell Seeding: Seed the F508del-CFTR-HRP expressing cells in a 96-well plate at a density

that will result in a confluent monolayer on the day of the assay.

Compound Incubation: The following day, treat the cells with a dose-response of GLPG2737,

alone or in combination with other CFTR modulators. Include appropriate vehicle controls.

Incubate for 24-48 hours at 37°C.

Washing: After incubation, wash the cells three times with ice-cold assay buffer to remove

unbound compound and medium components.

HRP Reaction: Add the HRP substrate to each well and incubate at room temperature,

protected from light, for a specified time (e.g., 15-30 minutes), or until a color change is

observed.

Stopping the Reaction: Stop the reaction by adding the stop solution to each well.

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a

plate reader.

Data Analysis: Subtract the background absorbance (from cells not expressing HRP) and

normalize the data to the vehicle control. Fit the dose-response data to a four-parameter

logistic equation to determine the EC50.

Protocol 2: Ussing Chamber Assay for CFTR Function
This protocol provides a general framework for measuring ion transport across polarized

epithelial cell monolayers (e.g., primary HBE cells or FRT cells expressing CFTR) to assess the

functional effect of GLPG2737.

Materials:
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Polarized epithelial cells cultured on permeable supports (e.g., Transwell inserts).

Ussing chamber system.

Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4,

1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose).

Gas mixture (95% O2 / 5% CO2).

CFTR activators (e.g., Forskolin, Genistein).

CFTR inhibitors (e.g., CFTRinh-172).

GLPG2737 and other test compounds.

Methodology:

Chamber Setup: Assemble the Ussing chamber and fill the apical and basolateral reservoirs

with pre-warmed and gassed Ringer's solution.

Mounting the Monolayer: Carefully mount the permeable support with the cell monolayer in

the Ussing chamber, ensuring a good seal.

Equilibration: Allow the system to equilibrate for 15-30 minutes until a stable baseline

transepithelial electrical resistance (TEER) and short-circuit current (Isc) are achieved.

Compound Pre-incubation: If assessing the corrective effect of GLPG2737, the cells on the

permeable supports should be pre-incubated with the compound for 24-48 hours prior to

mounting in the Ussing chamber.

CFTR Activation: To measure CFTR-mediated chloride secretion, add a CFTR activator (e.g.,

Forskolin) to the basolateral side of the monolayer. This will stimulate an increase in Isc.

Potentiation: A potentiator can be added to the apical side to further enhance CFTR channel

opening.

Inhibition: To confirm that the observed Isc is CFTR-dependent, a specific CFTR inhibitor can

be added to the apical side at the end of the experiment, which should reverse the
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stimulated Isc.

Data Acquisition and Analysis: Record the Isc continuously throughout the experiment. The

change in Isc (ΔIsc) in response to CFTR activators is the primary measure of CFTR

function.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Mechanism of action of GLPG2737 as a C2 corrector for F508del-CFTR in cystic

fibrosis.
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Caption: Experimental workflow for evaluating GLPG2737 in ADPKD from in vitro to clinical

studies.
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Click to download full resolution via product page

Caption: Troubleshooting logic for pharmacokinetic challenges in translating in vitro to in vivo

data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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